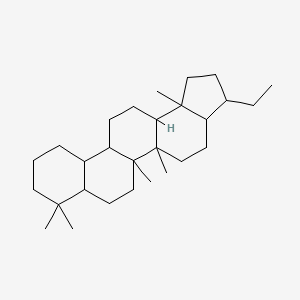

17beta(H), 21alpha(H)-25,30-BISNORHOPANE

Descripción

Overview of Hopanoids as Bacterial Molecular Fossils and Their Geochemical Relevance

Hopanoids are a class of pentacyclic triterpenoids that are produced by a wide variety of bacteria. sbras.ruchiron.no Structurally similar to sterols found in eukaryotes, hopanoids play a role in regulating the fluidity and permeability of bacterial cell membranes. igiltd.com Their robust carbon skeleton allows them to be preserved in sedimentary rocks for billions of years, making them invaluable molecular fossils. chiron.no

The geochemical relevance of hopanoids is extensive. They serve as unambiguous indicators of bacterial input into sedimentary organic matter. nih.gov During diagenesis, the transformation of biological hopanoids into their geological counterparts, known as hopanes, provides information about the thermal maturity of the source rock. nih.gov Furthermore, specific structural variations in hopanoids, such as the presence of methyl groups or the number of carbon atoms in their side chains, can offer clues about the types of bacteria present and the paleoenvironmental conditions at the time of deposition. chiron.no

Definition and Structural Classification of Bisnorhopanes within the Hopanoid Family

Bisnorhopanes are a specific class of hopanoids that have lost two carbon atoms from their original parent structure. This structural modification is significant as it points to specific formation pathways and environmental conditions.

The term "nor" in chemical nomenclature indicates the removal of a carbon atom along with its attached hydrogen atoms. scielo.br Consequently, "bisnor" signifies the removal of two such groups. scielo.br In the context of hopanoids, bisnorhopanes are formed through the demethylation of a parent hopane (B1207426) structure. wikipedia.org For instance, 25,30-bisnorhopane is a hopane derivative that has lost the methyl groups at positions C-25 and C-30. This demethylation can occur through various processes, including microbial degradation of petroleum in subsurface reservoirs. chiron.no

While 25,30-bisnorhopane is a notable biomarker, the most commonly studied bisnorhopane isomer is 28,30-bisnorhopane. wikipedia.org This compound is frequently found in high concentrations in petroleum source rocks, such as the Monterey Shale, and is often associated with anoxic depositional environments. igiltd.comwikipedia.org The presence of 28,30-bisnorhopane and the related 25,28,30-trisnorhopane has been linked to chemoautotrophic bacteria, which thrive in specific, often oxygen-depleted, ecological niches. open.ac.uk

The distinction between these isomers is crucial for detailed geochemical analysis. The specific positions of the removed methyl groups can indicate different precursor organisms or diagenetic pathways. For example, the presence of 25-norhopanes has been directly linked to the biodegradation of petroleum. chiron.no

Specificity and Research Relevance of 17β(H), 21α(H)-25,30-Bisnorhopane

The compound 17β(H), 21α(H)-25,30-bisnorhopane is a specific stereoisomer of 25,30-bisnorhopane. The notation "17β(H), 21α(H)" refers to the stereochemistry at the C-17 and C-21 positions of the hopane skeleton. The "β" designation indicates that the substituent at that position is pointing upwards from the plane of the ring system, while "α" indicates it is pointing downwards. scielo.br

While extensive research exists for the more common 17α(H),21β(H)-hopane series and for 28,30-bisnorhopane, specific studies focusing solely on 17β(H), 21α(H)-25,30-bisnorhopane are limited in the public domain. However, its existence and availability as a chemical standard suggest its utility in specialized geochemical investigations. esslabshop.com The less stable 17β(H), 21α(H) configuration, often referred to as a moretane (B75730) configuration, is typically found in lower concentrations in mature sediments and crude oils compared to the more stable 17α(H), 21β(H) hopane configuration. sbras.ru The ratio between these different stereoisomers can be used as an indicator of thermal maturity.

The research relevance of 17β(H), 21α(H)-25,30-bisnorhopane likely lies in its potential to provide more nuanced information about the source organisms and diagenetic history of organic matter. Its presence, even in trace amounts, could refine our understanding of the specific microbial communities and environmental conditions that lead to the formation of bisnorhopanes. Further research is needed to fully elucidate the specific conditions under which this particular isomer is formed and preserved.

Data Tables

Table 1: Physicochemical Properties of 17α(H), 21β(H)-25,30-Bisnorhopane

| Property | Value | Source |

| Molecular Formula | C28H48 | nih.gov |

| Molar Mass | 384.7 g/mol | nih.gov |

| CAS Number | 83329-66-2 | nih.gov |

Table 2: Key Mass Spectrometry Fragments for Bisnorhopane Isomers

| Isomer | Key Mass-to-Charge Ratios (m/z) | Notes |

| 28,30-Bisnorhopane | 191, 177, 163 | The m/z 191 fragment is characteristic of many hopanoids. The ratios of 163/191 can help distinguish between stereoisomers. wikipedia.org |

| 25,30-Bisnorhopane | Not specifically detailed in widespread literature, but would be expected to show a prominent m/z 191 fragment. | Further analysis would be required to determine unique fragmenting patterns. |

Propiedades

Fórmula molecular |

C28H48 |

|---|---|

Peso molecular |

384.7 g/mol |

Nombre IUPAC |

3-ethyl-5a,5b,8,8,13b-pentamethyl-2,3,3a,4,5,6,7,7a,9,10,11,11a,11b,12,13,13a-hexadecahydro-1H-cyclopenta[a]chrysene |

InChI |

InChI=1S/C28H48/c1-7-19-12-16-26(4)21(19)13-18-28(6)24(26)11-10-23-20-9-8-15-25(2,3)22(20)14-17-27(23,28)5/h19-24H,7-18H2,1-6H3 |

Clave InChI |

YOWUJGOPPFZUDE-UHFFFAOYSA-N |

SMILES canónico |

CCC1CCC2(C1CCC3(C2CCC4C3(CCC5C4CCCC5(C)C)C)C)C |

Origen del producto |

United States |

Stereochemistry and Isomerism of Bisnorhopanes

Biological Stereospecificity of Hopanoid Precursors

Hopanoids are produced by a variety of bacteria and some plants. In living organisms, these compounds are synthesized with a specific three-dimensional structure. The precursors to the hopanes found in geological samples almost exclusively exhibit the 17β(H),21β(H) stereochemistry. This biologically determined configuration is a key starting point for the subsequent changes that occur after the organism's demise and burial in sediments.

Geochemical Isomerization Pathways during Diagenesis and Catagenesis

As organic matter is buried and subjected to increasing temperature and pressure over geological time—a process known as diagenesis and catagenesis—the original biological stereochemistry of hopanoids is altered. This process, called isomerization, leads to the formation of more thermally stable isomers.

During diagenesis, the biologically inherited 17β(H),21β(H)-hopanes undergo isomerization at the C-17 and C-21 positions. This results in the formation of the more stable 17α(H),21β(H)-hopanes (often simply referred to as hopanes) and the 17β(H),21α(H)-hopanes (referred to as moretanes). In mature sediments and crude oils, the 17α(H),21β(H)-hopanes are the dominant isomers due to their greater thermodynamic stability. The less stable 17β(H),21α(H)-moretanes are also present, but typically in lower concentrations.

Bisnorhopanes are hopanes that have lost two methyl groups. In the case of 25,30-bisnorhopane, these are the methyl groups at carbons 25 and 30. The specific compound of interest, 17β(H), 21α(H)-25,30-bisnorhopane, is one of the stereoisomers, or epimers, that can be formed during the diagenetic alteration of precursor molecules.

While detailed studies specifically on the isomerization pathways of 25,30-bisnorhopane are limited, the general principles of hopane (B1207426) isomerization apply. It is understood that related compounds, such as 28,30-bisnorhopane, exist as a mixture of epimers in geological samples, including the 17α(H),21β(H), 17β(H),21α(H), and 17β(H),21β(H) configurations. It is believed that the 17α(H), 18α(H), 21β(H) epimer of 28,30-bisnorhopane is the first to form during diagenesis. wikipedia.org The presence of 25,28,30-trisnorhopane has also been noted in conjunction with 28,30-bisnorhopane, particularly in certain geological settings like the Paleocene-Eocene Thermal Maximum (PETM) in the Faroe-Shetland basin. searchanddiscovery.com

The relative thermal stability of hopane stereoisomers is a critical factor in their use as geochemical indicators. For the common C30 hopanes, the order of stability is generally 17α(H),21β(H) > 17β(H),21α(H) > 17β(H),21β(H). Moretanes (17β,21α) are known to be less thermally stable than their corresponding αβ-hopanes. nih.gov This principle is expected to extend to the bisnorhopane series. Therefore, the 17β(H),21α(H)-25,30-bisnorhopane would be considered less stable than its 17α(H),21β(H)-25,30-bisnorhopane counterpart. The relative abundances of these isomers will change as the organic matter matures.

Isomeric Ratios as Geochemical Parameters for Organic Matter Transformation

The progressive and predictable nature of hopane isomerization has led to the development of several maturity parameters based on the ratios of different stereoisomers. These ratios can be used to assess the thermal maturity of source rocks and petroleum.

For instance, the ratio of the less stable moretane (B75730) to the more stable hopane (e.g., C30 17β(H),21α(H)-hopane / C30 17α(H),21β(H)-hopane) decreases with increasing thermal maturity. While specific ratios for 25,30-bisnorhopane are not widely established in the literature, the principle remains the same. The changing ratio of 17β(H), 21α(H)-25,30-bisnorhopane to its more stable epimers would reflect the extent of organic matter transformation. However, it is important to note that the concentration of bisnorhopanes can also be influenced by the depositional environment (facies) and is not solely a function of thermal maturity. igiltd.com For example, an inverse correlation has been observed between the abundance of 28,30-bisnorhopane and the pristane/phytane ratio, suggesting a link to strongly anoxic depositional environments. igiltd.com

Data Tables

Microbial Precursors and Their Environmental Context

The leading theory for the formation of bisnorhopanes centers on microbial activity in specific environmental settings. This is supported by various lines of geochemical and isotopic evidence.

A widely accepted hypothesis posits that chemoautotrophic bacteria are the primary precursors for these compounds. This theory is largely built on compound-specific isotope analysis (CSIA), which has revealed significant depletions in the carbon-13 isotope (¹³C) for bisnorhopane stereoisomers when compared to the bulk oil and other hopane compounds. For instance, in immature Monterey-sourced oils, bisnorhopane stereoisomers were found to be 8-9‰ lighter than the whole oil and 6-8‰ lighter than other hopanes. Such a notable depletion in δ¹³C suggests that the organisms responsible for synthesizing the bisnorhopane precursors utilized a ¹³C-depleted substrate for biosynthesis. This points towards chemoautotrophic bacteria, such as nitrifying or sulfur-oxidizing species, which assimilate carbon from sources depleted in ¹³C. The presence of bisnorhopanes in rocks formed in inner neritic environments could indicate periods of strong upwelling or ocean overturn, which would bring nutrient-rich, and potentially ¹³C-depleted, waters to the surface, favoring the proliferation of these bacteria.

The theory of a chemoautotrophic origin of life in a volcanic iron-sulfur world provides a broader context for the evolution of such metabolic pathways. It postulates the existence of pioneer organisms at sites of reducing volcanic exhalations, which could fix carbon and drive metabolic evolution.

Table 1: Isotopic Composition of Bisnorhopanes and Other Biomarkers in Monterey Crude Oil

| Biomarker | Stable Carbon Isotopic Composition (δ¹³C) |

| 28,30-Bisnorhopane | ~ -36‰ |

| Other Hopanes | ~ -28‰ to -30‰ |

| Whole Oil | ~ -27‰ |

| This interactive table is based on data adapted from Schoell et al., 1992. |

Historically, hopanoid biosynthesis was thought to be exclusive to aerobic bacteria. However, it is now evident that a diverse range of bacteria, including facultative and strictly anaerobic ones, can produce bacteriohopanepolyols (BHPs), the precursors to hopanoids. While initial studies suggested that hopanoid biosynthesis occurs in about 50% of bacteria, more recent genomic analyses indicate this figure is closer to less than 10%, suggesting a more specialized physiological role for these compounds.

The discovery of hopanoids in strictly anaerobic bacteria, such as Geobacter metallireducens and Geobacter sulfurreducens, was a significant finding. These bacteria are common in anoxic environments and possess the necessary genes for hopanoid biosynthesis. Furthermore, the production of 3-methylhopanoids, once thought to be exclusive to aerobic bacteria like methanotrophs, has been demonstrated in an anaerobic phototrophic purple bacterium, Rhodopila globiformis. This challenges the use of these methylated hopanoids as definitive biomarkers for oxic conditions.

The environmental context plays a crucial role in the types of hopanoids produced. For example, in the marine water column, both the abundance and structural diversity of BHPs increase in low-oxygen environments, suggesting that bacteria in these zones are significant contributors to hopanoid production. An inverse correlation between the concentration of bisnorhopane and the pristane/phytane ratio further supports its formation in strongly anoxic depositional environments.

While the link to chemoautotrophic bacteria is strong, the specific organisms responsible for producing the precursors to 28,30-bisnorhopane and 25,28,30-trisnorhopane in geological samples have not yet been identified. The presence of these compounds in pre-Devonian source rocks and crude oils, a time before ferns are thought to have existed, points to an unknown microbial source active in those depositional environments.

The occurrence of high concentrations of hopanoid derivatives in microbial mats at methane (B114726) seeps in the anoxic waters of the Black Sea, with strong ¹³C-depletions, indicates in-situ generation by biota involved in anaerobic carbon cycling. However, the specific phylogenetic groups of bacteria that are the sources of these hopanoids remain unknown. The search for the squalene-hopene cyclase (sqhC) gene in various environments has revealed an extraordinary diversity of environmental sequences that are only distantly related to those from cultured species, highlighting the vast undiscovered microbial contribution to hopanoid production.

Contribution from Other Biological Sources

While bacteria are considered the primary source, other biological origins for hopanoid precursors have been proposed and re-evaluated over time.

An early hypothesis suggested that fern constituents, such as adipedatol and adiantone, could be precursors to 28,30-bisnorhopane. However, this theory has been largely dismissed due to the discovery of bisnorhopane in pre-Devonian rocks, which predate the evolution of ferns. This chronological discrepancy makes a fern-derived origin for these ancient bisnorhopanes unlikely.

The contribution of diatoms to the production of precursors for bisnorhopanes is an area of ongoing investigation. While diatoms are known to be a significant component of the phytoplankton in various aquatic environments, their direct role in synthesizing the specific precursors for 17β(H), 21α(H)-25,30-bisnorhopane is not well-established. However, the presence of demethylated hopanes like 28,30-bisnorhopane (BNH) and 25,28,30-trisnorhopane (TNH) in high concentrations during events like the Paleocene-Eocene Thermal Maximum (PETM) is thought to be linked to chemoautotrophic bacteria, and the environmental conditions that favor these bacteria, such as ocean overturn, could also impact diatom populations. Further research is needed to clarify any potential direct or indirect contribution of diatoms to the bisnorhopane record.

Formation Mechanisms of Bisnorhopanes in Sedimentary Organic Matter

The formation of bisnorhopanes, including the 17β(H), 21α(H) isomer, is intricately linked to the biogeochemical processes occurring within sedimentary environments.

A prominent theory for the origin of bisnorhopanes is through the microbial degradation of more common hopanes. wikipedia.org This process is thought to involve the demethylation of hopanes by specific bacteria, although the exact organisms and enzymatic pathways have not yet been definitively identified. wikipedia.orggeoscienceworld.org The removal of methyl groups from the hopane structure, particularly at the C-25 and C-30 positions, leads to the formation of bisnorhopanes. geoscienceworld.orgresearchgate.net

Research into bacterial metabolism has identified enzymes capable of demethylation. nih.gov For instance, some bacteria possess DNA methyltransferases that are involved in gene regulation, and other demethylases play roles in various cellular processes. nih.gov While these are not directly linked to hopane degradation, they demonstrate the existence of demethylation mechanisms in the bacterial domain that could be analogous to those involved in bisnorhopane formation.

Further evidence for a bacterial origin comes from the study of related compounds. For example, 25-norhopanes are believed to be generated through the microbial removal of the C-25 methyl group from hopanes. researchgate.net Similarly, 25,28,30-trisnorhopanes are thought to be formed by the biodegradation of bisnorhopanes. chiron.no

A significant characteristic of 28,30-bisnorhopane is that it is typically found as a free hydrocarbon within the solvent-soluble portion (bitumen) of sedimentary organic matter, rather than being chemically bound to the insoluble kerogen matrix. wikipedia.orgigiltd.com This is in contrast to regular hopanes, which are often incorporated into the kerogen structure. igiltd.com

Pyrolysis experiments, which involve heating kerogen to break it down, have been shown to yield common hopanes and moretanes, but not bisnorhopanes. igiltd.com This suggests that bisnorhopane precursors are not integrated into the kerogen macromolecule. igiltd.com The presence of bisnorhopanes as free hydrocarbons has implications for their use in oil-source rock correlations, as their concentration can be diluted by the generation of other hydrocarbons from kerogen during thermal maturation. igiltd.com

The distinction between free and kerogen-bound biomarkers is a critical area of study in organic geochemistry. researchgate.netnih.govescholarship.org Kerogen, a complex and insoluble organic polymer, can trap and incorporate various biomolecules during its formation. wikipedia.org The fact that bisnorhopanes are not typically bound to kerogen suggests a formation pathway that occurs after the initial stages of kerogen formation or a precursor that is not amenable to incorporation.

The occurrence of 28,30-bisnorhopane is strongly correlated with specific depositional environments, particularly those characterized by anoxic (oxygen-depleted) and sulfidic (containing hydrogen sulfide) conditions. wikipedia.org Geochemical studies of shales rich in bisnorhopane often reveal very low pristane/phytane ratios, which is a well-established indicator of anoxia during sediment deposition. wikipedia.orgigiltd.com

Furthermore, these source rocks frequently contain significant amounts of sulfur. wikipedia.org This has led to the hypothesis that the formation of bisnorhopanes is linked to the activity of chemoautotrophic bacteria, such as sulfur-oxidizing bacteria. igiltd.com These organisms thrive in environments where both reduced sulfur compounds and oxygen (or other electron acceptors) are present, often at the interface between anoxic and oxic water layers.

Isotopic analysis of 28,30-bisnorhopane from Monterey-sourced oils shows a significant depletion in the stable carbon isotope ¹³C compared to other hopanes in the same samples. igiltd.com This isotopic signature suggests that the precursor organisms for bisnorhopane utilized a ¹³C-depleted carbon source, a characteristic of chemoautotrophs. igiltd.com The presence of such conditions is often associated with oceanic anoxic events, where widespread anoxia and euxinia (anoxic and sulfidic conditions) prevailed. nih.govresearchgate.net

Table 1: Key Research Findings on Bisnorhopane Formation

| Finding | Implication for Formation Mechanism | Key References |

|---|---|---|

| Bisnorhopanes are often found as free hydrocarbons. | Suggests formation after or separate from kerogen incorporation. | wikipedia.orgigiltd.com |

| Low pristane/phytane ratios in bisnorhopane-rich shales. | Indicates deposition under anoxic conditions. | wikipedia.orgigiltd.com |

| High sulfur content in associated source rocks. | Points to a link with sulfidic conditions and potentially sulfur-oxidizing bacteria. | wikipedia.org |

List of Chemical Compounds

Table 2: Chemical Compounds Mentioned in this Article

| Compound Name |

|---|

| 17β(H), 21α(H)-25,30-Bisnorhopane |

| 25,30-Bisnorhopane |

| 28,30-Bisnorhopane |

| Hopane |

| Moretane |

| 25-Norhopane |

| 25,28,30-Trisnorhopane |

| Pristane |

| Phytane |

Geological Significance and Biomarker Applications of 17β H , 21α H 25,30 Bisnorhopane

Stratigraphic Correlation and Age Dating

Demethylated hopanes, such as 17β(H), 21α(H)-25,30-bisnorhopane, serve as powerful molecular fossils for stratigraphic purposes. Their unique occurrence in specific time intervals allows geologists to correlate rock layers across vast distances and constrain the age of petroleum source rocks and their associated oils.

The presence of bisnorhopanes is particularly characteristic of certain geological periods, most notably the Upper Jurassic. These compounds are frequently used as stratigraphic markers for source rocks and oils from this era, especially on the Norwegian Continental Shelf. lyellcollection.org The appearance of high relative concentrations of bisnorhopanes can define specific sections within a geological formation. For instance, in the North Viking Graben of the Norwegian North Sea, higher amounts of 28,30-bisnorhopane characterize the older "syn-rift" section of the Upper Jurassic Draupne Formation, while little to no bisnorhopane is found in the younger "post-rift" section. igiltd.com However, it is important to note that while strongly associated with Upper Jurassic source rocks like the Kimmeridge Clay Formation, these compounds are not universally present within this entire stratigraphic interval. igiltd.com

The distribution of bisnorhopanes shows significant regional variation, which provides further utility in geochemical studies.

North Sea: In the North Sea region, the presence or absence of bisnorhopanes helps to differentiate between different source rocks. For example, a marked absence of the compound has been noted in the Kimmeridge Clay Formation in some areas, while it is present in the older Heather Formation. igiltd.com This allows for more precise oil-source rock correlation.

Monterey Shale: The Monterey Shale Formation in California is a classic example of a petroleum source rock where bisnorhopanes occur in high concentrations. wikipedia.org The 17α(H),21β(H)-28,30-bisnorhopane isomer was first isolated from this formation. chiron.no Its abundance throughout the formation and in stratigraphically similar locations along the California coast makes it a key regional marker. wikipedia.org

Table 1: Regional Occurrence and Stratigraphic Significance of Bisnorhopanes

| Geological Formation | Location | Geological Age | Significance of Bisnorhopane Presence |

|---|---|---|---|

| Draupne Formation | North Viking Graben, Norwegian North Sea | Upper Jurassic | Higher relative amounts characterize the older "syn-rift" section, distinguishing it from the younger "post-rift" section. igiltd.com |

| Heather Formation | North Sea | Jurassic | Presence of bisnorhopane helps differentiate it from other formations like the Kimmeridge Clay where it can be absent. igiltd.com |

Paleoenvironmental Reconstruction

Beyond stratigraphy, 17β(H), 21α(H)-25,30-bisnorhopane and its isomers are crucial for reconstructing the environmental conditions present at the time of sediment deposition millions of years ago.

The presence of bisnorhopanes is a strong indicator of anoxic depositional environments, meaning conditions that were depleted of dissolved oxygen. lyellcollection.orgigiltd.comwikipedia.org These molecules are often found in source rocks that were deposited in stratified water columns where the bottom waters were oxygen-poor. The term euxinic refers to conditions that are both anoxic and sulfidic (containing hydrogen sulfide). The association of bisnorhopanes with sulfur-rich source rocks suggests they are particularly indicative of such environments. wikipedia.org

The biological precursor to bisnorhopanes is believed to be linked to specific types of bacteria. A widely accepted theory points to chemoautotrophic bacteria as the source. igiltd.com Isotopic analysis of 28,30-bisnorhopane from Monterey crude oil revealed that it is significantly depleted in the carbon-13 isotope (δ¹³C) compared to other hopanes in the same oil. igiltd.com This isotopic signature suggests the organism that produced the precursor molecule utilized a source of carbon that was itself depleted in ¹³C. igiltd.com

This points specifically towards chemoautotrophic bacteria, such as sulfide-oxidizing bacteria. igiltd.com These organisms live at the boundary between oxic and anoxic zones and derive energy by oxidizing reduced sulfur compounds like hydrogen sulfide. univie.ac.atacadiau.ca The frequent occurrence of bisnorhopanes in sulfur-rich shales further supports this hypothesis, linking the biomarker directly to the activity of sulfide-oxidizing bacteria in ancient euxinic environments. igiltd.comwikipedia.org

Table 2: Paleoenvironmental Indicators Associated with Bisnorhopane Presence

| Parameter | Typical Value/Ratio | Interpretation | Source(s) |

|---|---|---|---|

| Pristane/Phytane (Pr/Ph) Ratio | Low (< 1.0) | Indicates anoxic (reducing) depositional conditions. | igiltd.comwikipedia.org |

| Sulfur Content | Appreciable levels in source rock | Suggests euxinic (anoxic and sulfidic) conditions. | wikipedia.org |

Petroleum System Characterization

The demethylated hopane (B1207426), 17β(H), 21α(H)-25,30-bisnorhopane, is a significant biomarker in petroleum geology, providing critical insights into the characteristics of petroleum systems. Its presence and abundance in crude oils and source rock extracts offer valuable clues for correlation studies and for understanding the depositional environment of the source organic matter.

17β(H), 21α(H)-25,30-bisnorhopane, along with its more common isomer 17α(H), 21β(H)-28,30-bisnorhopane, serves as a powerful tool for oil-source rock correlation. acs.orggov.nl.ca This compound is frequently used as a stratigraphic marker, particularly for identifying oils derived from Upper Jurassic source rocks, such as the Kimmeridge Clay Formation in the North Sea and the Norwegian Sea. igiltd.com Its presence in an oil sample can strongly suggest a genetic link to source rocks from this specific geological period and depositional setting. gov.nl.caigiltd.com

The utility of this biomarker extends to the differentiation of source organic facies. An inverse correlation has been identified between the abundance of bisnorhopane and the pristane/phytane ratio, with higher concentrations of the biomarker indicating strongly anoxic depositional environments. igiltd.comwikipedia.org These anoxic conditions are often associated with specific facies, such as those found in stratified water bodies. vliz.be Furthermore, the presence of 25,30-bisnorhopane has been linked to carbonate and calcareous shale source rocks, helping to distinguish them from more common shaly or coaly source facies. ipa.or.id The distribution patterns of related hopane series can provide a more detailed characterization of the source rock type than other biomarkers like n-alkanes or steranes alone. ipa.or.id

Table 1: Application of 25,30-Bisnorhopane in Correlation and Facies Analysis

| Parameter | Geological Interpretation | Supporting Findings |

|---|---|---|

| Presence of 25,30-Bisnorhopane | Correlation to specific source rocks (e.g., Upper Jurassic Kimmeridge Clay, Monterey Shale). igiltd.comwikipedia.org | Used as a stratigraphic marker in various global basins. igiltd.comwikipedia.org |

| High Bisnorhopane/Hopane Ratio | Indicates a source rock deposited under strongly anoxic conditions. igiltd.com | Often correlates with low pristane/phytane ratios. igiltd.comwikipedia.org |

| Association with other Biomarkers | Helps differentiate source facies (e.g., carbonate vs. clastic). ipa.or.id | Distinct hopane distributions observed in shale, coaly, and calcareous source rocks. ipa.or.id |

The abundance of 25,30-bisnorhopane is strongly controlled by the composition of the original organic facies and the depositional environment. igiltd.com Its enrichment is most notably associated with anoxic marine environments. wikipedia.org Evidence for this includes its co-occurrence with indicators of anoxia, such as low pristane-to-phytane ratios and significant levels of sulfur. wikipedia.org The biological precursors to bisnorhopane are believed to be from chemoautotrophic bacteria, such as sulfur-oxidizing species, that thrive in these oxygen-depleted settings at the boundary between oxic and anoxic water layers. igiltd.comvliz.be

While anoxia is a primary factor, lithology also plays a role. Studies have shown that a high abundance of rearranged hopanes, a class of compounds related to bisnorhopanes, can be associated with shallow lacustrine facies and clay-mediated acidic catalysis. acs.org There is an ongoing scientific discussion regarding the primary control on bisnorhopane concentration. Some research suggests that thermal maturity is the most significant factor in its abundance in crude oils, while other studies present evidence that its concentration is more directly controlled by the specific depositional facies. igiltd.com This debate underscores the complexity of interpreting this biomarker, where both source and maturity effects must be considered. igiltd.com

The nature of 25,30-bisnorhopane's existence within source rocks has direct implications for hydrocarbon generation and migration. Unlike regular hopanes, which are often bound within the kerogen matrix, 28,30-bisnorhopane is present only as a free, solvent-soluble hydrocarbon in the rock's bitumen. igiltd.comwikipedia.org This means its precursors were not incorporated into the kerogen structure during diagenesis. igiltd.com

This unbound state affects how and when it is expelled from the source rock. As a source rock matures and enters the oil generation window, the newly generated hydrocarbons, which include regular hopanes released from the kerogen, mix with and dilute the pre-existing free 25,30-bisnorhopane. igiltd.comwikipedia.org Consequently, the relative abundance of 25,30-bisnorhopane is often lower in expelled crude oils compared to the source rock extract at a similar maturity level. igiltd.com Understanding this partitioning behavior is crucial for accurately modeling petroleum generation and migration pathways from source kitchens known to contain this biomarker, such as the Draupne Formation in the North Sea. ntnu.no

Assessment of Organic Matter Maturity

While a powerful indicator of source and depositional environment, 17β(H), 21α(H)-25,30-bisnorhopane has a complex and sometimes limited application as a direct measure of the thermal maturity of organic matter.

A general trend observed in many petroleum systems is a decrease in the relative abundance of 25,30-bisnorhopane with increasing thermal maturity. igiltd.comwikipedia.org This phenomenon is primarily attributed to a dilution effect. igiltd.com Because bisnorhopane is a free compound in the bitumen, its absolute amount remains relatively fixed, while the volume of other hydrocarbons (including regular hopanes) generated from the kerogen increases significantly as maturity progresses. igiltd.comwikipedia.org This leads to a lower bisnorhopane/hopane ratio in oils generated from more mature source rocks. igiltd.com

However, this relationship is not always straightforward. Some studies have indicated that thermal maturity may be the single most important factor controlling bisnorhopane abundance in fluids, with decreasing content directly linked to increasing maturity. igiltd.com Conversely, other research has shown the opposite trend in certain basins, suggesting that the influence of the original organic facies can override the effects of thermal maturity. igiltd.com This complexity means that bisnorhopane-based maturity assessments are most reliable when comparing oils generated from similar source facies. igiltd.com

Table 2: Summary of Factors Affecting 25,30-Bisnorhopane Abundance

| Factor | General Effect on Relative Abundance | Mechanism / Rationale |

|---|---|---|

| Source Facies | High in specific anoxic/sulfidic marine or lacustrine environments. acs.orgigiltd.com | Linked to the ecological niche of precursor chemoautotrophic bacteria. igiltd.comvliz.be |

| Thermal Maturity | Generally decreases with increasing maturity. igiltd.comwikipedia.org | Dilution by newly generated hydrocarbons from kerogen. igiltd.com |

| Biodegradation | Can be selectively destroyed, altering ratios. researchgate.netresearchgate.net | Microbial alteration of hopanes in the reservoir. researchgate.net |

A significant limitation on the use of 25,30-bisnorhopane as a maturity indicator is its susceptibility to microbial alteration in the reservoir. wikipedia.org Hopanes, while generally resistant to biodegradation compared to other compounds like n-alkanes, can be degraded under certain conditions. researchgate.netcup.edu.cn

Severe aerobic biodegradation can lead to the destruction of hopanes, including 25,30-bisnorhopane. researchgate.net This process can alter biomarker ratios that are used for maturity calculations, potentially leading to erroneous interpretations. Furthermore, the biodegradation of 28,30-bisnorhopane can lead to the formation of 25,28,30-trisnorhopane (TNH), which further complicates the biomarker profile. chiron.no The presence of demethylated hopanes like 25-norhopanes is often considered an indicator of severe biodegradation. researchgate.netscribd.com Because biodegradation is a secondary process that occurs after oil generation and migration, it can overprint the original maturity signature, making it difficult to deconvolve the effects of thermal stress from those of microbial activity. wikipedia.org

Co-occurrence with Other Maturity Biomarkers (e.g., Moretane (B75730)/Hopane Ratios, Ts/Tm Ratios)

The geochemical interpretation of thermal maturity is rarely based on a single biomarker. Instead, a more robust assessment is achieved by analyzing multiple biomarker ratios in conjunction. The presence and relative abundance of 17β(H), 21α(H)-25,30-bisnorhopane are often evaluated alongside other well-established maturity indicators, primarily the moretane/hopane ratio and the Ts/Tm ratio. The interplay of these different markers provides a more nuanced understanding of the thermal history of source rocks and petroleum.

Moretane/Hopane Ratios

The ratio of C30 17β(H), 21α(H)-hopane (moretane) to C30 17α(H), 21β(H)-hopane is a widely used indicator of thermal maturity. researchgate.net Moretane is the less stable of the two isomers and progressively converts to the more stable αβ-hopane with increasing temperature and time. researchgate.netnih.gov Therefore, a high moretane/hopane ratio is indicative of thermal immaturity, while a low ratio signifies that the rock or oil has entered the oil generation window. researchgate.netresearchgate.net

Research has shown that in immature bitumen, the moretane/hopane ratio can be approximately 0.8, decreasing to less than 0.15 in mature source rocks and reaching a minimum of around 0.05 in oils. researchgate.net Crude oils derived from geologically younger source rocks, such as those from the Tertiary, often exhibit higher moretane/hopane ratios (in the range of 0.10–0.30) compared to oils from older, more mature source rocks (typically less than 0.1). geoscienceworld.org The presence of 25,30-bisnorhopane in sediments that also show high moretane/hopane ratios would reinforce the interpretation of a low thermal maturity level.

Ts/Tm Ratios

Another critical maturity parameter is the ratio of two C27 trisnorhopanes: 18α(H)-22,29,30-trisnorneohopane (Ts) and 17α(H)-22,29,30-trisnorhopane (Tm). The Ts isomer is more thermally stable than the Tm isomer. Consequently, the Ts/Tm ratio increases as the thermal maturity of the organic matter increases. Low Ts/Tm ratios are characteristic of immature organic matter, while higher ratios indicate that the source rock has reached the oil generation window. For example, Ts/Tm ratios in the range of 0.9 to 1.6 are considered indicative of oils within the oil window.

Studies have identified 28,30-bisnorhopane and 25,30-bisnorhopane in immature sediments where other maturity indicators also point to a low thermal history. For instance, in an analysis of biodegraded oils from the Nanxiang Basin, China, the presence of 25,30-bisnorhopane was noted in samples with low Ts/(Ts+Tm) ratios of 0.10 to 0.15, confirming their low maturity. geoscienceworld.org

The combined analysis of these ratios provides a more confident assessment of thermal history. A sample containing 17β(H), 21α(H)-25,30-bisnorhopane, a high moretane/hopane ratio, and a low Ts/Tm ratio would be definitively classified as thermally immature. As maturity increases, the concentration of bisnorhopane may be diluted by the generation of other hopanes, while the moretane/hopane ratio decreases and the Ts/Tm ratio increases.

Below are interactive data tables summarizing the relationship between these biomarkers and thermal maturity.

Table 1: Biomarker Maturity Parameter Trends

This table illustrates the general expected trend of key biomarker ratios with increasing thermal maturity.

| Maturity Level | Moretane/Hopane Ratio | Ts/Tm Ratio | Relative Abundance of 25,30-Bisnorhopane |

| Immature | High (>0.4) | Low (<0.5) | May be prominent |

| Early Mature | Moderate (0.15-0.4) | Moderate (0.5-1.0) | Present, may start to dilute |

| Peak Mature | Low (0.05-0.15) | High (>1.0) | Low to non-detectable |

| Late Mature/Overmature | Very Low (<0.05) | Very High (>>1.0) | Typically absent |

Table 2: Example Geochemical Data from Low-Maturity Oils (Nanxiang Basin)

This table presents data from a study where bisnorhopanes were detected in oils characterized by low maturity, as indicated by the Ts/(Ts+Tm) ratio. geoscienceworld.org

| Sample ID | Degradation Rank | Ts/(Ts+Tm) Ratio | Presence of 25,30-Bisnorhopane |

| B276 | 2 | 0.10 - 0.15 | Detected |

| B324 | 3 | 0.10 - 0.15 | Detected |

| Y50714 | 5 | 0.10 - 0.15 | Detected |

| Y50715 | 6 | 0.10 - 0.15 | Detected |

| G574 | 8 | 0.10 - 0.15 | Detected |

Biogeochemical Cycling and Degradation of 17β H , 21α H 25,30 Bisnorhopane

Subsurface Biodegradation Processes

In subsurface oil reservoirs, microbial communities play a pivotal role in the alteration of crude oil composition over geological timescales. This biodegradation results in the formation of a variety of altered hydrocarbon compounds, including demethylated hopanes.

The biodegradation of petroleum in subsurface reservoirs is a stepwise process where microorganisms sequentially metabolize different classes of hydrocarbons. researchgate.net While n-alkanes and isoprenoids are among the first compounds to be degraded, hopanes are generally considered more resistant. nih.gov However, under conditions of severe biodegradation, even these recalcitrant biomarkers are altered. searchanddiscovery.com

A significant microbial degradation pathway for hopanes involves the demethylation at the C-10 position of the hopane (B1207426) nucleus, leading to the formation of 25-norhopanes. researchgate.netrsc.org This process is believed to be microbially mediated, as evidenced by the concomitant decrease in parent hopanes and increase in their 25-norhopane counterparts in heavily biodegraded oil columns. researchgate.net While the specific microorganisms responsible for this transformation in situ remain elusive, it is a recognized pathway in various petroleum systems. morressier.com Studies have suggested that this demethylation may occur under anaerobic conditions, with methanogens potentially playing a role. nih.gov Aerobic degradation of hopanes has also been observed in laboratory studies, but this does not always result in the formation of 25-norhopanes, suggesting different microbial pathways may be active depending on the environmental conditions. nih.govacs.orgacs.org

The microbial alteration of hopanes is not a uniform process; it exhibits both sequential and preferential characteristics. The conversion of hopanes to 25-norhopanes often occurs after the depletion of more easily degradable compounds. researchgate.net Within the hopane class itself, there is evidence of preferential degradation. For instance, research indicates that lower molecular-weight extended hopanes (e.g., C₃₁) are more susceptible to C-25 demethylation than their higher molecular-weight homologs (e.g., C₃₄, C₃₅), which are progressively more resistant. researchgate.netmorressier.com

Furthermore, stereochemistry influences the susceptibility to biodegradation. C-25 demethylation has been shown to favor the 22S epimers for C₃₁ and C₃₂ hopanes, whereas the 22R epimers are preferentially demethylated for C₃₄ and C₃₅ hopanes. researchgate.netmorressier.com This selectivity is attributed to the molecular shape and volume, which can affect the accessibility of the C-25 methyl group to microbial enzymes. researchgate.netmorressier.com

In addition to 25,30-bisnorhopane, other demethylated hopanes like 25,28,30-trisnorhopane (TNH) can be formed during severe biodegradation. chiron.nowikipedia.org The presence of these trisnorhopanes, alongside bisnorhopanes, serves as an indicator of extensive microbial alteration of the original petroleum. chiron.noresearchgate.net

The presence of a homologous series of C₂₆-C₃₄ 25-norhopanes is widely accepted as a strong indicator of severe petroleum biodegradation in subsurface reservoirs. searchanddiscovery.comresearchgate.net Quantitative studies from various petroleum systems demonstrate a clear link between the extent of biodegradation and the abundance of 25-norhopanes. researchgate.netnu.edu.kz In oil columns, as the severity of biodegradation increases, typically towards the oil-water contact, the concentration of parent hopanes decreases while the concentration of 25-norhopanes increases significantly. researchgate.netnu.edu.kz

This relationship is not always a simple one-to-one conversion. Detailed molecular investigations have revealed complexities; for example, C₃₀ 17α-hopane may degrade faster than C₂₉ 17α-hopane, while the formation rates of their corresponding 25-norhopane products can be similar. researchgate.netnu.edu.kz In some cases, hopane degradation can occur without the production of 25-norhopanes, indicating that multiple degradation mechanisms can operate even within a single petroleum accumulation. researchgate.netnu.edu.kz The presence of 25-norhopanes in an oil that still contains n-alkanes can sometimes be explained by the mixing of a severely biodegraded oil with a later charge of fresh, non-degraded oil. searchanddiscovery.com

Table 1: Research Findings on 25-Norhopane Formation in Various Basins

| Petroleum System / Basin | Key Research Finding | Reference |

|---|---|---|

| Liaohe Basin, China | Increasing severity of degradation and production of 25-norhopanes observed downward to the oil-water contact. | researchgate.netnu.edu.kz |

| Athabasca Tar Sands, Canada | Concentrations of C₂₈ and C₂₉ 17α 25-norhopanes increased by an order of magnitude with severe biodegradation, indicating net production. | researchgate.netnu.edu.kz |

| San Joaquin Basin, USA | In-reservoir microbial removal of the C-25 methyl group from extended hopanes generates 25-norhopanes. | researchgate.net |

| Bohai Bay Basin, China | 25-norhopanes are identified in heavily biodegraded oils, suggesting they are formed by microbial demethylation of hopanes. | nih.govacs.org |

| Junggar Basin, China | 25-norhopanes are considered biodegradable at extreme levels of biodegradation. | researchgate.net |

Environmental Controls on Biodegradation Extent

The extent and specific pathways of hopane biodegradation are heavily influenced by the environmental conditions within the subsurface. Key factors include the availability of electron acceptors like oxygen, and physical parameters such as hydrocarbon concentration and diffusion rates.

The availability of oxygen is a critical control on microbial metabolism. Biodegradation can occur under both aerobic (oxygen-present) and anaerobic (oxygen-absent) conditions. slideshare.net Aerobic biodegradation is generally a faster process, but in the deep subsurface of oil reservoirs, conditions are typically anoxic. slideshare.netyoutube.com

The formation of 25-norhopanes is commonly associated with anaerobic degradation processes within subsurface reservoirs. researchgate.net While laboratory studies have shown that aerobic degradation of hopanes can occur, it often proceeds without the formation of 25-norhopanes, suggesting a different degradation mechanism. nih.govacs.orgacs.org In some aerobic experiments, both hopanes and norhopanes were degraded, but the C₃₅ extended hopanes were conserved. nih.govacs.org In contrast, anaerobic conditions, potentially involving methanogenic or sulfate-reducing microbial consortia, appear to favor the demethylation pathway that produces the 25-norhopane series. nih.govnih.gov It is hypothesized that the unique metabolic capabilities of anaerobic microbes are responsible for the cleavage of the methyl group at the C-10 position. nih.govharvard.edu

The concentration of hydrocarbons and their diffusion rates are significant factors controlling microbial activity. High concentrations of some hydrocarbons can be toxic to microorganisms, potentially inhibiting biodegradation. nih.govnih.gov Conversely, if concentrations are too low, they may not be sufficient to support a viable microbial population. nih.gov

In laboratory studies, the onset of biomarker degradation was observed only at oil concentrations below a certain threshold (e.g., 6 mg/mL). nih.govacs.org This suggests that in highly concentrated oil zones, biodegradation may be limited. Diffusion rates in the subsurface control the transport of hydrocarbons to the microbes and the removal of metabolic waste products. In the context of an oil column, biodegradation is often most severe at the oil-water contact, where diffusion allows for greater interaction between the hydrocarbons, water-dissolved nutrients, and microbial communities. researchgate.netnu.edu.kz The degradation of lighter, more mobile hydrocarbons first can lead to an increase in the concentration of more recalcitrant compounds like hopanes, which may then become the primary substrate for specialized microbial communities under favorable conditions. frontiersin.org

Resistance to Biodegradation Compared to Other Biomarkers

The compound 17β(H), 21α(H)-25,30-bisnorhopane belongs to the class of demethylated hopanes. While specific research detailing the biodegradation resistance of this precise stereoisomer is not extensively documented in publicly available literature, its resistance can be inferred from the well-studied behavior of structurally related compounds, such as 25-norhopanes, and by comparing the general stability of hopanoids to other major biomarker classes.

In the established hierarchy of biomarker degradation, hopanes are known for their high resistance to microbial alteration, surpassed only by a few other compound classes. researchgate.net The general sequence of hydrocarbon removal during biodegradation begins with the most labile compounds, such as n-alkanes and isoprenoids, followed by progressively more resistant molecules. researchgate.net

Severe biodegradation leads to the depletion of regular hopanes and steranes. researchgate.net Under these conditions, the presence and concentration of demethylated hopanes, like 25-norhopanes, become significant. Quantitative data from petroleum systems indicate that as biodegradation progresses to severe levels (Peters and Moldowan scale 5-9), the concentration of C28 17α 25-norhopane and C29 17α 25-norhopane can increase by an order of magnitude, signifying their formation from the breakdown of parent hopanes. researchgate.net

However, these demethylated hopanes are not entirely immune to microbial attack. Laboratory studies and field observations have shown that 25-norhopanes can be degraded under subsequent, more intense aerobic biodegradation. researchgate.net For instance, incubation of crude oils with microbial enrichment cultures resulted in the degradation of C29–C34 17α(H),21β(H)-hopanes and C29 17α(H),21β(H)-25-norhopane. researchgate.net This indicates that while 25-norhopanes are markers for advanced biodegradation, they are themselves biodegradable. The formation of 25,28,30-trisnorhopanes (TNH) is understood to occur from the biodegradation of 28,30-bisnorhopanes (BNH), further supporting the susceptibility of bisnorhopane structures to microbial alteration. chiron.no

Compared to other biomarkers, the resistance of demethylated hopanes is high. They persist in environments where regular steranes and hopanes have been significantly depleted. researchgate.net Tricyclic terpanes are also highly resistant, with their alteration occurring only after most hopanes and steranes have been removed. researchgate.net Within the tricyclic terpane family, resistance generally increases with the carbon number, with the exception of the C20 member. researchgate.net Certain compounds like C21–C22 steranes and diasteranes are exceptionally stable and can be used as conserved internal standards to measure the degradation of other biomarkers, although they too can be degraded at extreme levels of biodegradation. researchgate.net

The table below summarizes the general order of susceptibility to biodegradation for various biomarker classes.

Table 1: Relative Resistance of Biomarker Classes to Biodegradation

| Resistance Level | Biomarker Class | Examples |

|---|---|---|

| Low | n-Alkanes | n-C10 to n-C35 |

| Low to Moderate | Acyclic Isoprenoids | Pristane, Phytane |

| Moderate | Regular Steranes | C27, C28, C29 Steranes |

| High | Hopanes | C29, C30 Hopanes, Homohopanes |

| Very High | Demethylated Hopanes | 25-Norhopanes, 28,30-Bisnorhopanes |

| Very High | Tricyclic Terpanes | C19-C26 Tricyclic Terpanes |

| Extremely High | Diasteranes, Triaromatic Steroids | C21-C22 Steranes, C28 Triaromatic Steroids |

This table provides a generalized hierarchy. Relative resistance can be influenced by specific environmental conditions and microbial populations.

Research findings provide more granular detail on the degradation of specific compounds, as highlighted in the following table.

Table 2: Detailed Research Findings on Biomarker Biodegradation

| Study Focus | Key Finding | Reference |

|---|---|---|

| Hopane Degradation | C30 17α(H),21β(H)-hopane and C31-C34 extended hopanes were degraded in laboratory cultures, while C35 extended hopanes were conserved. | nih.gov |

| 25-Norhopane Formation | Concentrations of C28 and C29 17α 25-norhopanes increased significantly during severe biodegradation, indicating net production from parent hopanes. | researchgate.net |

| 25-Norhopane Degradation | Laboratory incubation showed degradation of C28–C34 17α(H),21β(H)-25-norhopanes, demonstrating that they are not recalcitrant. | researchgate.net |

| Tricyclic Terpane Resistance | Alteration of tricyclic terpanes occurs after the near-complete removal of hopanes and regular steranes. | researchgate.net |

| Comparative Degradation | In severely biodegraded oils, the presence of a full series of 25-norhopanes coincides with the conspicuous depletion of hopanes and regular steranes. | researchgate.net |

Table 3: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| 17β(H), 21α(H)-25,30-Bisnorhopane |

| 25-Norhopane |

| 28,30-Bisnorhopane (BNH) |

| 25,28,30-Trisnorhopane (TNH) |

| C28 17α 25-norhopane |

| C29 17α 25-norhopane |

| C29 17α(H),21β(H)-25-norhopane |

| C28–C34 17α(H),21β(H)-25-norhopanes |

| Hopane |

| C30 17α(H),21β(H)-hopane |

| C31-C35 Extended Hopanes |

| Sterane |

| C21–C22 Steranes |

| Diasterane |

| Tricyclic Terpane |

| C20 Tricyclic Terpane |

| Triaromatic Steroid |

| n-Alkanes |

| Isoprenoids |

| Pristane |

Analytical Methodologies for the Characterization of 17β H , 21α H 25,30 Bisnorhopane

Advanced Chromatographic Separation Techniques

The complexity of geological and environmental samples necessitates the use of high-resolution chromatographic techniques to separate 17β(H), 21α(H)-25,30-bisnorhopane from a multitude of other organic compounds, including its own isomers.

Gas chromatography-mass spectrometry (GC-MS) is the cornerstone for the analysis of hopane (B1207426) biomarkers, including 17β(H), 21α(H)-25,30-bisnorhopane. waters.com In this technique, the sample is vaporized and passed through a capillary column, which separates compounds based on their boiling points and interactions with the column's stationary phase. The separated compounds then enter the mass spectrometer, where they are ionized and fragmented, providing a unique mass spectrum for identification.

For the detection of 25,30-bisnorhopane, GC-MS analysis typically involves monitoring for the characteristic mass fragment ion m/z 191, which is a common fragment for most hopanoids. sigmaaldrich.comresearchgate.net However, the identification of the specific 17β(H), 21α(H) isomer can be challenging due to the co-elution of other hopane epimers under standard GC conditions. chiron.no

The quantification of 17β(H), 21α(H)-25,30-bisnorhopane using GC-MS requires a meticulous approach to ensure accuracy. It is well-established that different hopanoids can exhibit varying signal intensities in the mass spectrometer. nih.gov Therefore, for precise quantification, calibration with purified hopanoid standards is essential. nih.gov The use of an internal standard, a compound with similar chemical properties to the analyte that is added to the sample in a known quantity, is a common practice to correct for variations in sample preparation and instrument response. nih.govtdi-bi.com For hopane quantification, isotopically labeled analogues or a homolog that is not naturally present in the sample, such as 17β(H),21β(H)-Hopane, can serve as effective internal standards. sigmaaldrich.com Tandem quadrupole GC-MS/MS offers enhanced selectivity and sensitivity, particularly in complex matrices where interfering compounds are abundant, by monitoring specific parent-to-daughter ion transitions. waters.com

Table 1: GC-MS Parameters for Hopanoid Analysis

| Parameter | Typical Setting |

| Column Type | DB-5MS, HP-5MS, or similar non-polar capillary column |

| Column Dimensions | 30-60 m length, 0.25 mm internal diameter, 0.25 µm film thickness |

| Carrier Gas | Helium |

| Injection Mode | Splitless |

| Temperature Program | Ramped from an initial low temperature (e.g., 50°C) to a final high temperature (e.g., 310°C) |

| MS Ionization Mode | Electron Ionization (EI) at 70 eV |

| MS Detection Mode | Selected Ion Monitoring (SIM) or Full Scan |

This table presents a generalized set of GC-MS parameters. Specific conditions may vary depending on the sample matrix and analytical objectives.

Comprehensive two-dimensional gas chromatography coupled with time-of-flight mass spectrometry (GC×GC-TOFMS) provides a significant enhancement in separation power compared to conventional one-dimensional GC-MS. This technique is particularly valuable for resolving the co-elution issues commonly encountered in the analysis of complex biomarker assemblages, including hopanes. researchgate.net

In GC×GC, the effluent from a primary column is subjected to further separation on a second, shorter column with a different stationary phase. This results in a two-dimensional chromatogram with greatly increased peak capacity, allowing for the separation of compounds that would otherwise overlap. The use of a time-of-flight mass spectrometer (TOFMS) is advantageous due to its high data acquisition speed, which is necessary to capture the narrow peaks produced by GC×GC.

Research has demonstrated the effectiveness of GC×GC-TOFMS in resolving co-eluting hopanes, 25-nor-hopanes, and secohopanes. researchgate.net This enhanced separation allows for more confident identification and more accurate quantification of individual isomers like 17β(H), 21α(H)-25,30-bisnorhopane, even in highly complex crude oil or sediment extract samples.

While GC-MS is the most common technique for hopane analysis, liquid chromatography (LC), particularly high-performance liquid chromatography (HPLC), can be employed for the differentiation of certain hopane isomers that are difficult to separate by GC. chiron.no Preparative HPLC can be used to fractionate complex mixtures prior to GC-MS analysis, enriching the concentration of specific isomers. sigmaaldrich.com

For some bisnorhopane isomers that co-elute under standard GC conditions, HPLC offers an alternative separation mechanism. For instance, it has been noted that certain 28,30-bisnorhopane isomers can be distinguished using C18 HPLC columns, where one isomer is retained more strongly than the other. chiron.no This principle can be applied to the separation of other challenging hopane isomers, including those of 25,30-bisnorhopane, by exploiting subtle differences in their polarity and interaction with the stationary phase.

Mass Spectrometric Identification and Structural Elucidation

Mass spectrometry provides the definitive identification of 17β(H), 21α(H)-25,30-bisnorhopane through the analysis of its mass fragmentation patterns.

When a hopane molecule is ionized in a mass spectrometer, it undergoes fragmentation, breaking into smaller, charged pieces. The resulting mass spectrum is a fingerprint of the molecule's structure. For hopanoids, the most characteristic fragment ion is observed at a mass-to-charge ratio (m/z) of 191. researchgate.net This ion is derived from the A and B rings of the hopane structure. researchgate.net

In the case of 25-norhopanes, such as 17β(H), 21α(H)-25,30-bisnorhopane, another significant fragment is observed at m/z 177. This fragment is believed to originate from the A and B rings that have lost a methyl group from the C-10 position. researchgate.netresearchgate.net The presence of a prominent m/z 177 peak is therefore a strong indicator of a 25-norhopane structure.

Furthermore, bisnorhopanes exhibit a diagnostic fragment at m/z 163. wikipedia.org The mass spectrum of 25,30-bisnorhopane clearly shows the presence of this ion. scielo.br

Table 2: Key Mass Fragments for the Identification of 25,30-Bisnorhopane

| m/z | Proposed Origin | Significance |

| 191 | A/B ring fragment | Characteristic of hopanoids |

| 177 | A/B ring fragment from a 25-norhopane | Diagnostic for 25-norhopanes |

| 163 | Fragment characteristic of bisnorhopanes | Indicates a bisnorhopane structure |

This table summarizes the diagnostic mass fragments used to identify 25,30-bisnorhopane in mass spectrometric analysis.

While the primary mass fragments confirm the presence of a bisnorhopane, the relative intensities of these fragments can be used to help distinguish between different stereoisomers (epimers). It has been observed for 28,30-bisnorhopane that the ratio of the m/z 163 to m/z 191 fragment ions can be used to differentiate between its epimers. wikipedia.org Specifically, the 17β,18α,21β(H) epimer has been reported to have the highest m/z 163/191 ratio. wikipedia.org This principle of using fragment ratios can be extended to the analysis of 17β(H), 21α(H)-25,30-bisnorhopane and its epimers, providing a valuable tool for their differentiation when chromatographic separation is incomplete.

Environmental and Applied Geochemistry Research Involving 17β H , 21α H 25,30 Bisnorhopane

Petroleum Contamination Fingerprinting and Source Identification

The chemical complexity of petroleum, which contains thousands of individual compounds, allows for "chemical fingerprinting" to trace environmental contamination back to its source. rsc.org Among the most reliable compounds for this purpose are biomarkers, which are complex molecules derived from previously living organisms and altered during the formation of crude oil. noaa.gov Hopanes, a class of pentacyclic triterpenes, are particularly valuable biomarkers because they are more resistant to environmental weathering processes like evaporation and biodegradation compared to other components of petroleum such as n-alkanes and most polycyclic aromatic hydrocarbons (PAHs). noaa.govtandfonline.comresearchgate.net This persistence allows them to serve as stable indicators of the original source oil, even long after a spill has occurred. noaa.gov

17β(H), 21α(H)-25,30-Bisnorhopane and its isomers, often referred to collectively as C28 bisnorhopanes, are significant in environmental forensics. bsh.deresearchgate.net Their presence, absence, or relative abundance in a sample can be a highly specific source parameter. bsh.de For instance, high concentrations of 28,30-bisnorhopane are characteristic of petroleum generated in highly anoxic depositional environments. tandfonline.com The broader platform area of the northern North Sea is known for crude oils with relatively high concentrations of C28-bisnorhopane. bsh.de The distribution pattern of these and other hopanes can be so distinctive that it creates a unique fingerprint for a given oil source. tandfonline.comresearchgate.net

Forensic investigations of oil spills often rely on comparing the biomarker profile of a spilled oil with potential sources. rsc.org This is typically done using gas chromatography-mass spectrometry (GC/MS) to analyze the distribution of various hopanes and steranes. tandfonline.comresearchgate.net Diagnostic ratios between different biomarker compounds, such as the ratio of 28,30-bisnorhopane to C30 hopane (B1207426), are calculated to provide objective and defensible evidence for oil correlation. researchgate.net These ratios help to distinguish between different sources and can link a contamination event to a specific crude oil or refined product. noaa.govbsh.de

Table 1: Research Findings on Bisnorhopanes in Petroleum Fingerprinting

| Research Focus | Key Findings | Relevant Compounds | Citations |

| Source-Specific Markers | C28-bisnorhopane is considered a specific source parameter, with high concentrations found in certain crude oils, such as those from the North Sea. | C28-bisnorhopane, Hopane | bsh.de |

| Anoxic Environment Indicator | High concentrations of C28-28,30-bisnorhopane are typical of petroleum from highly reducing to anoxic depositional environments. | 28,30-bisnorhopane | tandfonline.com |

| Oil-Oil Correlation | Diagnostic ratios, such as bisnorhopane/hopane, are used as a correlation parameter, though they are most effective when samples have similar thermal maturities. | Bisnorhopane, Hopane | igiltd.com |

| Weathering Resistance | Petroleum biomarkers, including hopanes, are resistant to weathering, making them reliable for identifying source oils long after a spill. | Hopanes, Steranes | noaa.gov |

| Forensic Analysis | GC/MS analysis of the m/z 191 mass fragmentogram is used to identify the distribution of terpanes, including bisnorhopanes, for spill identification. | Terpanes (including bisnorhopanes) | researchgate.netresearchgate.net |

Research on Microbial Remediation Processes in Contaminated Environments

The fate of petroleum hydrocarbons in the environment is significantly influenced by microbial activity. nih.gov While hopanes are generally considered resistant to biodegradation, research shows they can be altered by microbial processes, providing insights into the extent of natural attenuation and the potential for bioremediation in contaminated sites. wikipedia.orgsigmaaldrich.comnih.gov Microbial degradation of petroleum is a primary mechanism for the natural cleanup of pollutants. nih.gov

Studies on heavily biodegraded oils have revealed the formation of demethylated hopanes, such as 25-norhopanes, as a result of microbial action on the original hopane molecules. researchgate.netscribd.comnih.gov Quantitative data from petroleum systems have shown that as the severity of biodegradation increases, there is a corresponding destruction of hopanes (e.g., C30 17α-hopane) and a production of 25-norhopanes. researchgate.netscribd.com This suggests that specific microbial communities in subsurface environments can demethylate hopanes. researchgate.net The formation of 25-norhopanes is therefore considered an indicator of severe biodegradation. nih.govcup.edu.cn

However, the process is not universal. The ability of microbial consortia to degrade hopanes and produce 25-norhopanes can vary significantly between different contaminated environments. nih.govresearchgate.net Factors such as temperature, oxygen availability, and the specific microbial populations present play a crucial role. nih.govnih.govfrontiersin.org For example, some aerobic enrichment cultures have been shown to degrade C30 to C34 hopanes without producing 25-norhopanes. nih.gov Monitoring the changes in the distribution of hopanes and the appearance of their demethylated counterparts like 25,30-bisnorhopane can, therefore, serve as a tool to assess the activity of microbial remediation processes in contaminated environments. researchgate.netsigmaaldrich.com

Table 2: Hopane Alteration in Microbial Remediation Studies

| Process | Observation | Controlling Factors | Citations |

| Hopane Demethylation | Production of 25-norhopanes from the microbial degradation of hopanes in heavily biodegraded petroleum. | Severity of biodegradation, specific microbial populations. | researchgate.netscribd.comnih.gov |

| Hopane Degradation | Mixed microbial cultures can degrade C30 17α(H),21β(H)-hopane and extended hopanes (C31-C34). | Temperature, oil concentration, aerobic conditions. | nih.gov |

| Variable Formation | The formation of 25-norhopanes does not occur in all biodegraded oils; its presence depends on local environmental conditions and microbial consortia. | Local water chemistry, microbial environment. | researchgate.net |

| Susceptibility Ranking | The general susceptibility of hydrocarbons to microbial attack is linear alkanes > branched alkanes > small aromatics > cyclic alkanes. Hopanes are among the most resistant. | Molecular structure. | nih.gov |

Broader Applications in Organic Geochemistry and Astrobiology

Beyond environmental forensics, 17β(H), 21α(H)-25,30-Bisnorhopane and related hopanoids are fundamental tools in organic geochemistry, serving as "molecular fossils" or biomarkers that provide a window into Earth's geological past. noaa.gov These compounds are derived from bacteriohopanepolyols, which are components of bacterial cell membranes. nih.gov Their preservation in sediments and rocks for millions, and even billions, of years allows geochemists to reconstruct ancient environments and ecosystems. noaa.govwikipedia.org

Bisnorhopanes are used as stratigraphic markers to correlate rock layers and the oils sourced from them. igiltd.com For example, 17α,21β(H)-28,30-bisnorhopane is frequently used to identify Upper Jurassic source rocks and associated oils. igiltd.com The presence of abundant bisnorhopanes is often linked to specific paleoenvironmental conditions, particularly anoxic (oxygen-deficient) depositional settings. igiltd.comwikipedia.org Furthermore, the stereochemistry of hopanes provides clues about the thermal history of the source rock. During diagenesis, the geologically unstable biological isomers (e.g., 17β,21β) convert to more stable geological isomers (e.g., 17α,21β and 17β,21α). sigmaaldrich.com Ratios of these isomers can therefore be used to assess the thermal maturity of sediments and petroleum. sigmaaldrich.comearthdoc.org

The extraordinary persistence of biomarkers like hopanes in the geological record on Earth has implications for astrobiology. noaa.gov The ability to detect and identify molecular fossils with clear biological origins in rocks that are over two billion years old provides a proof-of-concept for life detection strategies on other planets, such as Mars. noaa.gov While no extraterrestrial hopanoids have been discovered, the analytical techniques developed in organic geochemistry for their study on Earth form a critical part of the toolkit for searching for signs of past or present life beyond our planet.

Table 3: Applications of Bisnorhopanes in Geochemistry

| Application Area | Specific Use | Key Principle | Citations |

| Stratigraphic Correlation | Used as a marker for specific geological formations, such as Upper Jurassic source rocks in the North Sea. | The precursor organism thrived during a specific geological time, leading to enrichment in corresponding sediments. | igiltd.com |

| Paleoenvironment Reconstruction | High abundance suggests a strongly anoxic depositional environment. | The precursor bacteria are thought to be chemoautotrophs that thrive in oxygen-poor conditions. | igiltd.comwikipedia.org |

| Thermal Maturity Assessment | Ratios of different hopane isomers (e.g., 17β,21α/17α,21β) change predictably with increasing heat and pressure over geological time. | Thermodynamically unstable biological isomers convert to more stable geological forms with maturation. | sigmaaldrich.com |

| Astrobiological Analog | The preservation of hopanes in ancient Earth rocks serves as a model for searching for molecular fossils on other planets. | Biomarkers are molecular evidence of life that can persist over geological timescales. | noaa.gov |

Future Research Directions and Unresolved Questions

Elucidating Specific Microbial Precursors and Biosynthetic Pathways of Bisnorhopanes

A primary area of unresolved inquiry is the precise biological origin of 25,30-bisnorhopane. While evidence strongly points towards a microbial source, the specific organisms and the biochemical pathways leading to its formation are yet to be conclusively identified. wikipedia.orgopen.ac.uk

Current Hypotheses and Unanswered Questions:

Chemoautotrophic Bacteria: Compound-specific isotope analysis (CSIA) has revealed that bisnorhopanes are significantly depleted in ¹³C compared to other hopanes in the same samples. igiltd.com This isotopic signature suggests that the precursor organisms utilized a ¹³C-depleted carbon source, a characteristic of chemoautotrophic bacteria, such as sulfide-oxidizing or nitrifying bacteria. wikipedia.orgigiltd.com The association of bisnorhopane with anoxic, often sulfur-rich depositional environments further supports this hypothesis. wikipedia.orgigiltd.com However, the specific species responsible have not been isolated.

Bacterial Demethylation: An alternative or complementary theory posits that bisnorhopanes are formed through the bacterial demethylation of more common C₃₀ hopanes. wikipedia.org The exact mechanisms and the microbial consortia involved in removing the methyl groups at the C-28 and C-30 positions remain unknown. wikipedia.org

Early Theories: Initial suggestions proposed precursors from ferns, such as adiantone. igiltd.com This theory has been largely dismissed because bisnorhopanes have been identified in pre-Devonian sediments, which predate the evolution of ferns. igiltd.com Mentions of diatoms as a potential source also exist in the literature, but this link is less established than the bacterial origin theory. wikipedia.org

Future research will likely involve a combination of advanced culturing techniques, metagenomics, and further CSIA studies on a wider range of sediments. Identifying the genes and enzymes responsible for the biosynthesis of bisnorhopane precursors or for the demethylation of hopanes is a key goal. nih.gov Success in this area would provide a definitive link between this biomarker and its biological source, dramatically improving its diagnostic power.

Understanding Environmental Controls on Formation and Preservation in Diverse Sedimentary Settings

The occurrence and concentration of 25,30-bisnorhopane are known to be influenced by a combination of environmental factors during deposition and subsequent diagenesis. igiltd.com A more granular understanding of these controls is needed to interpret its presence across different geological contexts.

Key Environmental Factors:

Anoxia: A strong correlation exists between high abundances of 25,30-bisnorhopane and strongly anoxic depositional environments. wikipedia.orgigiltd.com This is often inferred from low pristane/phytane ratios in associated sediments. wikipedia.orgigiltd.com Its presence has been instrumental in characterizing anoxic marine basins like the Monterey Formation and the Kimmeridge Clay Formation. wikipedia.orgyale.edu

Facies and Lithology: The distribution of bisnorhopane is not uniform even within source rocks of the same age. igiltd.com Its concentration can vary significantly with changes in sedimentary facies, suggesting that the specific ecological niche of the precursor organisms was a critical control. igiltd.com For instance, in the North Viking Graben, higher concentrations characterize older "syn-rift" sections compared to younger "post-rift" sections of the Draupne Formation. igiltd.com Some studies on rearranged hopanes also point to the influence of clay-mediated acidic catalysis in clay-rich source rocks, a factor that may also affect bisnorhopane formation. acs.orgnih.gov

Preservation and Maturity: A peculiar aspect of 25,30-bisnorhopane is that it exists as a free hydrocarbon within the rock matrix and is not bound to kerogen like regular hopanes. igiltd.com This means that as thermal maturity increases and hydrocarbons are generated from the kerogen, the concentration of bisnorhopane becomes diluted. igiltd.com This behavior complicates its use as a simple indicator of source input without considering thermal maturity. igiltd.com

Future studies should focus on high-resolution sampling of various sedimentary environments, including marine, lacustrine, and carbonate systems, to systematically map out the relationship between bisnorhopane concentrations and specific geochemical and sedimentological parameters. acs.org Such work will help disentangle the effects of primary productivity, water column stratification, diagenetic alteration, and thermal maturation on its ultimate abundance in the rock record. igiltd.com

Refining Geochemical Proxies and Their Interpretations in Complex Petroleum Systems

25,30-bisnorhopane is a valuable tool in petroleum geochemistry, but its interpretation can be complex. Refining its application as a geochemical proxy requires a more nuanced understanding of the competing factors that control its distribution.

Applications and Challenges:

Oil-Source Rock Correlation: The unique presence of 25,30-bisnorhopane in specific source rocks, such as those from the Upper Jurassic, makes it a powerful stratigraphic marker for correlating oils to their source. igiltd.com

Maturity vs. Facies Control: There is an ongoing debate about the primary control on bisnorhopane abundance in crude oils. igiltd.com Some studies suggest thermal maturity is the dominant factor, with concentrations decreasing as oils are generated from more mature source rocks. igiltd.com Other work indicates that the depositional environment (facies) is more influential. igiltd.com This ambiguity can complicate correlations, especially when comparing samples of different thermal maturities. igiltd.com

Biodegradation Effects: The formation of 25,28,30-trisnorhopane (TNH) is believed to occur through the biodegradation of 28,30-bisnorhopane (BNH). chiron.noresearchgate.net Furthermore, advanced biodegradation can lead to the demethylation of regular hopanes to form 25-norhopanes. researchgate.netresearchgate.net This alteration during secondary processes in the reservoir can modify the original biomarker signature, potentially confounding interpretations of source and maturity. researchgate.net

To enhance the reliability of bisnorhopane-based proxies, future research should integrate quantitative biomarker data with detailed basin modeling. This would allow for the deconvolution of signals from the source environment, thermal history, and in-reservoir alteration processes. Developing new ratios that are less susceptible to maturity or biodegradation effects, or that can specifically quantify these effects, is a critical goal for improving petroleum system analysis. searchanddiscovery.com

Exploring Novel Analytical Techniques for Enhanced Resolution and Characterization

Advancements in analytical chemistry offer the potential to unlock new information from 25,30-bisnorhopane and its isomers. While gas chromatography-mass spectrometry (GC-MS) is the standard method, more sophisticated techniques are required to resolve the existing analytical challenges. sigmaaldrich.com

Current and Emerging Techniques: